molecular formula C12H25N B1461537 (1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine CAS No. 1592008-12-2

(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine

Cat. No. B1461537
CAS RN: 1592008-12-2
M. Wt: 183.33 g/mol
InChI Key: AZKSHSNNQJQFBP-UHFFFAOYSA-N
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Description

(1R,4R)-4-Methyl-N-(pentan-2-yl)cyclohexan-1-amine, also known as Methylpentanamine, is a cyclohexanamine compound that has been studied for its biological and physiological effects. It is a naturally occurring compound that has been used in scientific research as a tool for investigating various biochemical and physiological processes.

Scientific Research Applications

Synthesis and Chemical Properties

(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine, a compound with distinct structural features, has been a subject of interest in various synthetic and chemical studies. For instance, it has been involved in the synthesis of complex cyclopentane derivatives, as explored in the study by Gimazetdinov et al. (2016), where a functionalized cyclopentane was synthesized through the cleavage of a tricyclic bowl-shaped aminal (Gimazetdinov et al., 2016). Similarly, research by Carlsson and Lawesson (1982) demonstrated the transformation of related cyclohexanone compounds into enaminones, highlighting the chemical versatility of these structures (Carlsson & Lawesson, 1982).

Catalysis and Complexation

Research has also explored the role of such compounds in catalytic processes and complexation reactions. For example, the work by Brown et al. (1999) investigated the formation of stable liquid borane adducts with primary alkylamines, demonstrating the reactivity of such compounds in hydroboration reactions, a critical process in organic synthesis (Brown, Kanth, & Zaidlewicz, 1999).

Structural Analysis and Spectroscopy

In the field of spectroscopy, research by Larkin (2011) presented unknown spectra, including those of related compounds like cyclohexane and dimethyl pentane. This study is significant for understanding functional group analysis and spectral band assignments in complex molecules (Larkin, 2011).

Synthesis of Heterocyclic Compounds

Furthermore, the synthesis of novel heterocyclic compounds has also been explored using derivatives of cyclohexanone. For instance, Dyachenko et al. (2020) synthesized thieno[2,3-b]pyridine derivatives by condensation reactions involving cyclohexanone derivatives, showcasing the utility of such compounds in creating complex heterocyclic structures (Dyachenko et al., 2020).

properties

IUPAC Name

4-methyl-N-pentan-2-ylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N/c1-4-5-11(3)13-12-8-6-10(2)7-9-12/h10-13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKSHSNNQJQFBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC1CCC(CC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1r,4r)-4-methyl-N-(pentan-2-yl)cyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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